molecular formula C7H10O2 B047881 3-Cyclohexene-1-carboxylic acid CAS No. 4771-80-6

3-Cyclohexene-1-carboxylic acid

Cat. No.: B047881
CAS No.: 4771-80-6
M. Wt: 126.15 g/mol
InChI Key: VUSWCWPCANWBFG-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid: is an organic compound with the molecular formula C7H10O2 . It is also known by other names such as 1,2,3,6-Tetrahydrobenzoic acid and δ3-Cyclohexenecarboxylic acid . This compound is characterized by a cyclohexene ring with a carboxylic acid functional group attached to the first carbon atom. It is a colorless to pale yellow liquid with a molecular weight of 126.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-carboxylic acid can be synthesized through various methods. One common method involves the bromination of cyclohexene followed by hydrolysis. The bromination is typically carried out using bromine in an organic solvent such as carbon tetrachloride, followed by hydrolysis with aqueous sodium hydroxide to yield the desired carboxylic acid .

Industrial Production Methods: In industrial settings, this compound can be produced through the partial hydrogenation of benzoic acid. This process involves the use of a hydrogenation catalyst under controlled temperature and pressure conditions to selectively hydrogenate the aromatic ring of benzoic acid to form the cyclohexene derivative .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed:

    Oxidation: Cyclohexane-1,2-dicarboxylic acid.

    Reduction: Cyclohexane-1-carboxylic acid.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Pharmaceutical Applications

3-Cyclohexene-1-carboxylic acid serves as a precursor for various pharmaceutical compounds, particularly as an intermediate in the synthesis of drugs targeting thrombotic diseases.

Case Study: FXa Inhibitors

A notable application is its use in synthesizing optically active derivatives that inhibit activated blood coagulation factor X (FXa). Research indicates that the compound can be converted into (S)-3-cyclohexene-1-carboxylic acid, which is useful in developing therapeutic agents for thrombotic conditions .

Key Insights :

  • The synthesis involves the use of solvents like aqueous acetone or ethyl acetate to enhance purity and yield.
  • The process allows for the recycling of stereoisomers, making it economically viable for industrial production.

Synthesis and Organic Chemistry

This compound is frequently used in organic synthesis due to its reactivity and ability to form various derivatives.

Table: Common Reactions Involving this compound

Reaction TypeDescriptionReference
BrominationConverts to brominated derivatives
EpoxidationForms epoxide derivatives
Diels-Alder ReactionUsed to synthesize complex cyclic structures
Asymmetric SynthesisCatalyzed reactions to produce optically active forms

Biochemical Applications

In biochemistry, this compound has been studied for its metabolic pathways and interactions with microorganisms.

Case Study: Metabolism by Pseudomonas putida

Research has shown that Pseudomonas putida can metabolize cyclohexanecarboxylic acid but struggles with this compound as a sole carbon source. This indicates potential pathways for bioremediation or biotransformation applications .

Industrial Applications

Due to its properties, this compound is also explored in various industrial applications, including:

  • Solvent Use : It serves as a solvent in organic reactions.
  • Catalyst Role : Acts as an acid catalyst in several synthetic processes .

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. In the case of its use as a chiral precursor for Edoxaban, the compound undergoes enzymatic hydrolysis to form the active enantiomer. The enzyme BioH, for example, has been engineered to exhibit high enantioselectivity towards the (S)-enantiomer of this compound . This selective hydrolysis is crucial for the production of the desired chiral pharmaceutical compound.

Biological Activity

3-Cyclohexene-1-carboxylic acid (CAS Number: 815-80-5) is an organic compound with significant implications in various biological contexts. This article explores its biological activity, including toxicity assessments, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexene ring structure, which contributes to its unique chemical properties. The molecular formula is C7H10O2C_7H_{10}O_2, and its structure includes a carboxylic acid functional group that can influence its reactivity and biological interactions.

Toxicity and Safety Assessments

  • Genotoxicity : Current data indicate that this compound does not present a concern for genotoxicity. Studies involving its methyl ester form have shown no mutagenic effects in bacterial reverse mutation assays, indicating that it does not cause genetic damage under the conditions tested .
  • Repeated Dose Toxicity : There are no specific repeated dose toxicity data available for this compound itself; however, related compounds have been evaluated. The total systemic exposure to its methyl ester is reported to be below the threshold of toxicological concern (TTC), suggesting a low risk for adverse effects upon repeated exposure .
  • Skin Sensitization : Limited data on skin sensitization are available, but assessments of similar compounds have not indicated significant allergenic potential .

Pharmacological Potential

Research into the pharmacological properties of this compound suggests potential applications in medicinal chemistry:

  • Anti-inflammatory Properties : Some studies have indicated that compounds with similar structures may exhibit anti-inflammatory activity, although specific research on this compound is limited .
  • Chiral Properties : The presence of a chiral carbon in the structure allows for the possibility of enantiomeric forms that could have differing biological activities. Research into refining methods has shown that high enantiomeric excess can be achieved, potentially enhancing therapeutic efficacy .

Case Study 1: Genotoxicity Assessment

Case Study 2: Synthesis and Refinement

A recent patent outlines a method for refining S-3-cyclohexene-1-carboxylic acid, achieving an enantiomeric excess of over 99%. This refinement process not only improves yield but also suggests potential for industrial applications where high-purity compounds are required for biological testing or pharmaceutical development .

Summary of Biological Activities

Activity TypeFindings
GenotoxicityNon-mutagenic; no significant increases in revertant colonies observed
Repeated Dose ToxicitySystemic exposure below TTC; low risk for adverse effects
Skin SensitizationLimited data; no significant allergenic potential reported
Anti-inflammatoryPotential activity suggested; requires further research
Chiral PropertiesHigh enantiomeric excess achievable; implications for therapeutic use

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing 3-cyclohexene-1-carboxylic acid in synthetic pathways?

Characterization typically involves NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and purity, GC-MS for volatile derivatives (e.g., esters), and HPLC for enantiomeric resolution. For example, NMR analysis of diastereomeric mixtures may reveal overlapping signals (e.g., aldehyde protons at ~9–10 ppm), necessitating higher-field instruments (≥270 MHz) or derivatization strategies . Physical properties like refractive index (n20/D: 1.479–1.483) and flash point (>113°C) should be validated using standardized protocols .

Q. How does this compound participate in microbial anaerobic degradation pathways?

In methanogenic consortia, this compound arises as an intermediate during benzoic acid degradation. Key steps include:

  • Ring reduction : Benzoic acid → cyclohexane carboxylic acid → this compound.
  • Interference : It competitively inhibits utilization of other cyclic acids (e.g., cyclohexane derivatives), requiring controlled co-substrate experiments to isolate metabolic pathways .

Q. What are the standard synthetic routes to this compound derivatives?

Common approaches include:

  • Esterification : Reacting with alcohols (e.g., isobutylene) under acid catalysis to form esters (79% yield) .
  • Hydroboration : Using 9-BBN to generate diastereomeric alcohols, followed by oxidation to aldehydes (20% stereoselectivity observed) .
  • Mitsunobu reaction : For nucleoside synthesis, enabling stereocontrolled coupling with purine/pyrimidine bases .

Advanced Research Questions

Q. How can stereochemical challenges in diastereomeric mixtures of this compound derivatives be resolved?

Methodology :

  • Hydrogenation : Catalytic hydrogenation of diastereomers (e.g., 4a/4b) to enantiomeric alcohols (6a/6b), followed by oxidation to acids (7a/7b) for optical rotation analysis .
  • Autoxidation : Monitoring epimerization via UV/Vis or circular dichroism to infer stereoselectivity.
  • Data interpretation : A 20% stereoselectivity in hydroboration was calculated by correlating optical activity of final products with reaction intermediates .

Q. What strategies mitigate interference from this compound in metabolic studies?

  • Dose-response assays : Quantify inhibition thresholds using LC-MS/MS to track substrate depletion (e.g., benzoic acid vs. This compound).
  • Isotopic labeling : ¹³C-labeled analogs differentiate metabolic flux in consortia .
  • Co-culture experiments : Isolate methanogenic strains to identify species-specific tolerance .

Q. How does regioselectivity in allylic amination of this compound derivatives affect synthetic outcomes?

Case study : Gabaculine synthesis requires amination at the C5 position. To favor this:

  • Steric hindrance : Use bulky esters (e.g., isobutyl) to block approach at C2 .
  • Reagent choice : Opt for transition-metal catalysts (e.g., Pd) or organocatalysts to direct regioselectivity.
  • Validation : Compare ¹H NMR shifts of aminated products with computational models (DFT) .

Q. What advanced oxidation processes (AOPs) degrade this compound, and how are they optimized?

Experimental design :

  • UV/H₂O₂ vs. UV/S₂O₈²⁻ : Compare degradation efficiency under varying halide concentrations.
    • Key data : Halides (e.g., Cl⁻) reduce efficacy by scavenging hydroxyl radicals (•OH).
    • Optimization : Adjust pH (neutral to acidic) and oxidant dosage (5–20 mM) to maximize pseudo-first-order rate constants .
  • Analytical tools : Use GC-MS to identify byproducts (e.g., cyclohexene-1,2-dicarboxylic acid) .

Q. Contradictions and Resolutions

  • vs. 15 : While this compound inhibits microbial cyclic acid metabolism, its utility in organic synthesis remains unaffected. Resolution: Use compartmentalized reactors or immobilized enzymes to isolate metabolic and synthetic processes .

Properties

IUPAC Name

cyclohex-3-ene-1-carboxylic acid
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InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)
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InChI Key

VUSWCWPCANWBFG-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CC=C1)C(=O)O
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Molecular Formula

C7H10O2
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DSSTOX Substance ID

DTXSID40871099
Record name 3-Cyclohexene-1-carboxylic acid
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Molecular Weight

126.15 g/mol
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Physical Description

Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents., Light yellow to black liquid; [ICSC] Commercial grade: dark liquid with an unpleasant odor; [Hawley]
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Boiling Point

270 to 470 °F at 760 mmHg (USCG, 1999), BP: 270-470 °F = 132-243 °C = 405-516 deg K (at 1 atm), 140-370 °C
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Flash Point

300 °F (USCG, 1999), 101 °C (214 °F) - closed cup, 300 °F (open cup), 149 °C o.c.
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Solubility

Insoluble (<50 mg/L) in water, Completely soluble in organic solvents, Solubility in water: poor
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Density

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.95-0.98 (crude); 0.94-0.98 (refined); 0.95-0.98 (highly refined), all at 20 °C, Relative density (water = 1): 0.982 (liquid)
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Impurities

Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor., 5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived.
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Color/Form

Viscous liquids ... Colors range from pale yellows to dark amber, Gold to black liq

CAS No.

1338-24-5, 4771-80-6
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Record name 3-Cyclohexene-1-carboxylic acid
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Melting Point

-35 - +2 °C
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Synthesis routes and methods I

Procedure details

The 4-hydroxy group of 4-hydroxybenzoic acid is protected by reacting 4-hydroxybenzoic acid, 5 g (0.036 mol), obtained commercially, with benzyl chloride, 5.1 g (0.04 mol) in ethanol:water (1:1) containing 5 g K2CO3 (0.04 mol) at a temperature of 30 degrees C. for 12 hours. The 4-PgO benzoic acid is converted to the acid chloride using thionyl chloride by a procedure similar to that employed for producing 3-cyclohexene carboxylic acid chloride from 3-cyclohexene carboxylic acid in Example I.
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Synthesis routes and methods II

Procedure details

The present invention relates to a method for preparing a cyclohexyl phenyl ketone from a 1,3 butadiene and acrylic acid without a purification or separation step and, more particularly, to a synthesis method of cyclohexyl phenyl ketone that includes carrying out a [2+4] Diels-Alder reaction of 1,3-butadiene and acrylic acid in the presence or absence of benzene or a non-aromatic organic solvent to yield 3-cyclohexene-1-carboxylic acid, a hydrogenation reaction to yield cyclohexanecarboxylic acid, a chlorination reaction to prepare a cyclohexanecarbonyl chloride; and a Friedel-Crafts reaction in the same reactor without purifying or separating the cyclohexanecarboxylic acid to prepare a cyclohexyl phenyl ketone with a high yield.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexene-1-carboxylic acid
Reactant of Route 2
3-Cyclohexene-1-carboxylic acid
Reactant of Route 3
3-Cyclohexene-1-carboxylic acid
Reactant of Route 4
3-Cyclohexene-1-carboxylic acid
Reactant of Route 5
3-Cyclohexene-1-carboxylic acid
Reactant of Route 6
3-Cyclohexene-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.